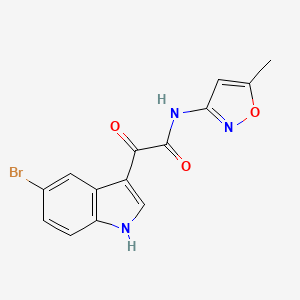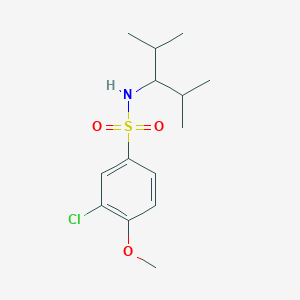![molecular formula C27H27N3O3S B4791880 (5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4791880.png)
(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety, a methoxy group, and a cyclohexyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of (5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde with 3-cyclohexyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as self-propagating high-temperature synthesis (SHS) could be explored for large-scale production due to its energy efficiency and minimal environmental impact .
Chemical Reactions Analysis
(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or quinoline moiety, using reagents like sodium methoxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The quinoline moiety allows it to bind to DNA or proteins, potentially inhibiting key enzymes or signaling pathways. This interaction can lead to the modulation of cellular processes, such as apoptosis or cell proliferation, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Compounds from Knoevenagel Condensation: These compounds are synthesized through the Knoevenagel reaction and often feature similar structural motifs, such as benzylidene groups.
The uniqueness of (5Z)-3-cyclohexyl-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-32-23-13-12-18(16-22-26(31)30(27(34)29-22)21-9-3-2-4-10-21)15-20(23)17-33-24-11-5-7-19-8-6-14-28-25(19)24/h5-8,11-16,21H,2-4,9-10,17H2,1H3,(H,29,34)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILPBVCNQXZJKC-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)COC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)COC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-{[(1-naphthylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4791802.png)
![N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4791805.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-(5,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetamide](/img/structure/B4791806.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide](/img/structure/B4791817.png)
![N-benzyl-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B4791820.png)
![4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4791830.png)
![5-{[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4791836.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B4791837.png)
![N-benzyl-3-{[(4-chlorophenyl)carbamoyl]amino}benzamide](/img/structure/B4791848.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791851.png)
![2-hydrazino-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4791858.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4791868.png)

